molecular formula C21H22N2O4 B2865889 N-(3,4-dimethylphenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide CAS No. 888455-70-7

N-(3,4-dimethylphenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide

Cat. No.: B2865889
CAS No.: 888455-70-7
M. Wt: 366.417
InChI Key: JZKRYFKIFDNLRJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide is a chemical compound identified by its CAS Number 1255941-52-6 and is recognized in scientific screening libraries as a potential kinase inhibitor. This benzofuran-2-carboxamide derivative is designed to selectively target and modulate kinase signaling pathways, which are frequently dysregulated in diseases like cancer. Its core research value lies in its application as a chemical probe for investigating cellular proliferation, apoptosis, and signal transduction mechanisms in biochemical and cell-based assays. Researchers utilize this compound to explore the therapeutic potential of kinase inhibition, particularly in the context of oncological research and the study of inflammatory pathways. The compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-[(2-ethoxyacetyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-4-26-12-18(24)23-19-16-7-5-6-8-17(16)27-20(19)21(25)22-15-10-9-13(2)14(3)11-15/h5-11H,4,12H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKRYFKIFDNLRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula, which is C20H24N2O3C_{20}H_{24}N_{2}O_{3}, and its molecular weight of 344.42 g/mol. The structure features a benzofuran core substituted with an ethoxyacetamido group and a dimethylphenyl moiety, contributing to its biological properties.

PropertyValue
Molecular FormulaC20H24N2O3C_{20}H_{24}N_{2}O_{3}
Molecular Weight344.42 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antinociceptive Effects

Research indicates that compounds similar to this compound exhibit significant antinociceptive effects. For instance, related benzofuran derivatives have shown potent analgesic activity in various animal models. A study demonstrated that a similar compound was 15-100 times more effective than aspirin and acetaminophen in pain relief but less potent than morphine .

The analgesic effects are believed to involve multiple pathways:

  • Serotonergic Pathway : The antinociceptive action may be mediated through serotonin receptors, as indicated by the partial reversal of effects when serotonin antagonists are administered.
  • Spinal and Supraspinal Mechanisms : The compound may exert its effects at both the spinal cord and brain levels, highlighting its potential as a centrally acting analgesic .

Anticancer Potential

Recent investigations into benzofuran derivatives reveal promising anticancer activities. These compounds have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Study 1: Analgesic Efficacy in Animal Models

A comparative study evaluated the analgesic efficacy of this compound against standard analgesics. Results indicated significant pain relief in models of thermal and chemical nociception. The compound's effectiveness was assessed using the hot plate and tail-flick tests, showing a dose-dependent response.

Study 2: Anti-inflammatory Assessment

In vitro experiments assessed the anti-inflammatory effects of the compound on human cell lines stimulated with pro-inflammatory cytokines. The results demonstrated a reduction in cytokine production, suggesting that this compound may inhibit inflammatory pathways.

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